
4-Pentynoic acid
Overview
Description
Mechanism of Action
Target of Action
4-Pentynoic acid, also known as Propargylacetic acid, is an intermediate used in the production of biologically active compounds It’s known to undergo copper-catalyzed intramolecular cyclizations to form enol lactones , suggesting that its targets could be enzymes or proteins that can catalyze or are affected by these reactions.
Mode of Action
The compound interacts with its targets through a process known as copper-catalyzed intramolecular cyclizations, forming enol lactones . It also reacts with 1-bromo-1-alkynes in the presence of a Pd catalyst to yield biologically active ynenol lactones . These reactions suggest that this compound may act as a precursor in the synthesis of these biologically active compounds.
Biochemical Pathways
Given its role in the synthesis of enol lactones and ynenol lactones , it can be inferred that it may be involved in the biochemical pathways where these compounds play a role.
Result of Action
It’s known to be an intermediate in the production of biologically active compounds , suggesting that its effects could be seen in the biological activities of these compounds.
Action Environment
Like many chemical reactions, factors such as temperature, ph, and the presence of catalysts can potentially influence its reactions and the formation of enol lactones and ynenol lactones .
Biochemical Analysis
Biochemical Properties
4-Pentynoic acid can interact with various biomolecules in biochemical reactions. For instance, it can react with 1-bromo-1-alkynes in the presence of a palladium catalyst to yield biologically active ynenol lactones . These lactones could potentially interact with various enzymes and proteins, altering their function and potentially influencing biochemical pathways.
Cellular Effects
The effects of this compound on cells are not well-studied. It is known that the compound can influence cellular metabolism. For instance, it has been found to increase liver tyrosine levels . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo reactions to form other biologically active compounds. For example, it can undergo copper-catalyzed intramolecular cyclizations to form enol lactones . These lactones could potentially bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its ability to form other compounds. For instance, it can form enol lactones through copper-catalyzed intramolecular cyclizations . These lactones could potentially interact with various enzymes or cofactors, affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentynoic acid can be synthesized through several methods. One common approach involves the copper-catalyzed intramolecular cyclization of this compound to form enol lactones . Another method includes the reaction of 1-bromo-1-alkynes with a palladium catalyst to yield biologically active ynenol lactones .
Industrial Production Methods: Industrial production of this compound typically involves the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the action of a catalyst to obtain 4-pentynoic ester. The ester is then hydrolyzed, acidified, layered, and rectified in an alkali liquor to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Pentynoic acid undergoes various types of reactions, including:
Cyclization: Copper-catalyzed intramolecular cyclizations to form enol lactones.
Substitution: Reaction with 1-bromo-1-alkynes in the presence of a palladium catalyst to yield ynenol lactones.
Common Reagents and Conditions:
Copper Catalysts: Used in cyclization reactions.
Palladium Catalysts: Employed in substitution reactions with 1-bromo-1-alkynes.
Major Products:
Enol Lactones: Formed through copper-catalyzed cyclization.
Ynenol Lactones: Produced via palladium-catalyzed substitution reactions.
Scientific Research Applications
4-Pentynoic acid is widely utilized in scientific research due to its versatile reactivity:
Chemistry: Used as a building block for the synthesis of sequence-defined model oligomers.
Biology: Employed in the synthesis of biologically active compounds, including cytotoxic macrolides.
Medicine: Investigated for its potential as a hypoglycemic agent.
Industry: Utilized in the production of various allenenols lactones and complex polycyclic heterocycles.
Comparison with Similar Compounds
4-Pentenoic Acid:
3-Butynoic Acid: Another alkyne-containing carboxylic acid with similar reactivity.
5-Hexynoic Acid: A longer-chain alkyne carboxylic acid used in similar synthetic applications.
Uniqueness of 4-Pentynoic Acid: this compound is unique due to its terminal alkyne group, which imparts distinct reactivity compared to other similar compounds. This allows for the formation of specific biologically active lactones and other derivatives that are not easily accessible through other compounds .
Properties
IUPAC Name |
pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBYLEUJXUBIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209730 | |
| Record name | 4-Pentynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6089-09-4 | |
| Record name | 4-Pentynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6089-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006089094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-pentynoic acid?
A1: The molecular formula of this compound is C5H6O2, and its molecular weight is 98.10 g/mol.
Q2: How is this compound typically characterized?
A2: this compound and its derivatives are commonly characterized using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). [, , ] These techniques provide information about the structure, purity, and presence of specific functional groups.
Q3: Is this compound stable under various conditions?
A3: While this compound is generally considered stable, its stability can be influenced by factors like temperature, pH, and the presence of catalysts. For instance, in the presence of copper(I) catalysts in aqueous media, this compound derivatives can undergo intramolecular cyclization to form enol lactones. []
Q4: What are the notable catalytic applications of this compound and its derivatives?
A4: this compound can act as a building block in “click chemistry”, specifically copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. [, , ] This reaction is widely used to conjugate molecules, build complex structures, and modify surfaces. []
Q5: How does the structure of this compound lend itself to its catalytic applications?
A5: The terminal alkyne group in this compound is the key reactive site for CuAAC reactions. This allows for efficient and selective coupling with azide-containing molecules under mild conditions, making it a valuable tool in various fields like materials science and chemical biology. [, , ]
Q6: Have computational methods been applied to study this compound and its derivatives?
A6: While computational studies specifically focusing on this compound are limited within the provided articles, researchers have used computational approaches to investigate the properties and reactivity of similar alkyne-containing compounds. These studies often involve molecular modeling, quantum chemical calculations, and quantitative structure-activity relationship (QSAR) analyses to predict and explain experimental observations.
Q7: How do structural modifications of this compound impact its biological activity?
A7: Structural analogs of valproic acid (VPA), a drug with known teratogenic effects, have been synthesized by modifying the this compound scaffold. Studies on these VPA analogs revealed a strong correlation between the structure and teratogenic potency. [, , ] For instance, the presence of a terminal alkyne, specific stereochemistry, and chain length significantly influence the teratogenic effects of these compounds. [, ]
Q8: Are there specific formulation strategies for this compound derivatives?
A8: Formulation strategies for this compound derivatives depend on the specific application. For example, in drug delivery systems, researchers have developed this compound-modified polymers that self-assemble into micelles for controlled drug release. [] These micelles are designed to improve drug solubility, stability, and target delivery to specific cells.
Q9: What are the biological applications of this compound derivatives?
A9: this compound derivatives have been studied for their potential as antitumor agents. One study investigated a this compound derivative, 2-hexyl-4-pentynoic acid (HPTA), as a potential radiosensitizer for breast cancer treatment. [] HPTA was found to enhance the effectiveness of radiotherapy in various breast cancer cell models by inhibiting DNA repair pathways.
Q10: Are there in vivo studies investigating the efficacy of this compound derivatives?
A10: Yes, in vivo studies have been conducted on certain this compound derivatives. For example, the radiosensitizing effect of HPTA was evaluated in a rat model of breast cancer, demonstrating its potential for in vivo applications. []
Q11: What are some examples of cross-disciplinary applications of this compound and its derivatives?
A11: this compound bridges organic chemistry and materials science. Its use in synthesizing well-defined polyethylene-based graft terpolymers exemplifies this connection. These polymers, created through a combination of controlled polymerization techniques and "click" chemistry, hold potential for diverse applications in materials science. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


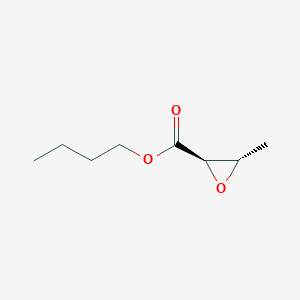
![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)
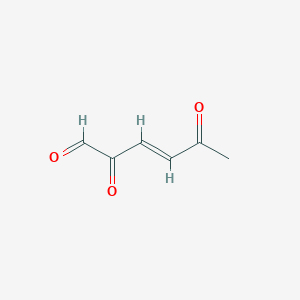
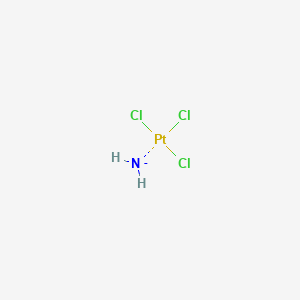

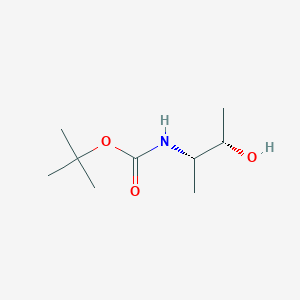

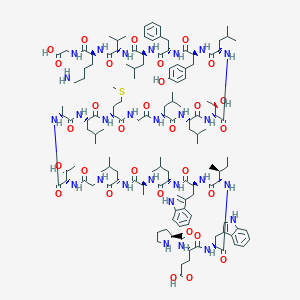
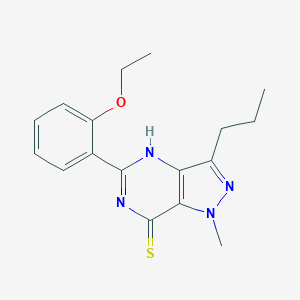
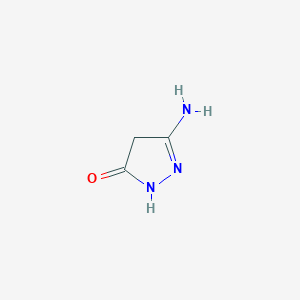


![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)

